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molecular formula C7H13BrN2 B7983903 1-Methyl-3-propylimidazolium bromide

1-Methyl-3-propylimidazolium bromide

Cat. No. B7983903
M. Wt: 205.10 g/mol
InChI Key: AJRFBXAXVLBZMP-UHFFFAOYSA-M
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Patent
US06700007B2

Procedure details

450 g of 1-bromopropane (3.66 mol) are loaded into a 1 l glass reactor. The mixture is heated to 70° C. and then 200 g of 1-methylimidazole (2.44 mol) are poured in dropwise, with stirring. The mixture is left to react for 1 h at 70° C. After returning to room temperature, the mixture is separated by decantation. The bottom ionic liquid phase is recovered, washed with toluene (1×100 ml), and then evaporated under vacuum. 475 g of 1-methyl-3-propylimidazolium bromide are obtained in the form of a yellow liquid. The product is used as a base without further purification.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH3:4].[CH3:5][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1>>[Br-:1].[CH3:5][N+:6]1[CH:10]=[CH:9][N:8]([CH2:2][CH2:3][CH3:4])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
BrCCC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
CN1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to react for 1 h at 70° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture is separated by decantation
CUSTOM
Type
CUSTOM
Details
The bottom ionic liquid phase is recovered
WASH
Type
WASH
Details
washed with toluene (1×100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C[N+]1=CN(C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 475 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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